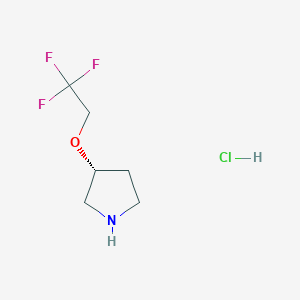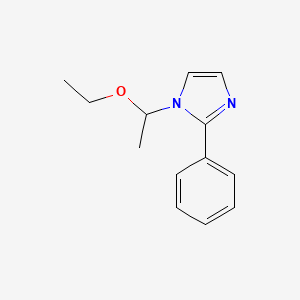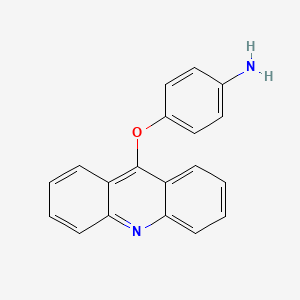
4-(Acridin-9-yloxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Acridin-9-yloxy)aniline is an organic compound with the molecular formula C19H14N2O. It is a derivative of acridine, a heterocyclic aromatic organic compound. Acridine derivatives are known for their wide range of applications in various fields, including medicinal chemistry, material science, and photochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Acridin-9-yloxy)aniline typically involves the reaction of acridine with aniline in the presence of a suitable catalyst. One common method is the Ullmann condensation, where 2,4-dichlorobenzoic acid reacts with 4-methoxyaniline, followed by cyclization in the presence of phosphorus oxychloride (POCl3) to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes with optimization for yield and purity. The use of eco-friendly solvents and recyclable catalysts is emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-(Acridin-9-yloxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridone derivatives, while reduction can produce various amine compounds .
Scientific Research Applications
4-(Acridin-9-yloxy)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex acridine derivatives.
Biology: Investigated for its potential as a DNA intercalator, which can disrupt DNA replication and transcription processes.
Medicine: Explored for its anticancer properties due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the development of fluorescent dyes and materials for optoelectronic applications
Mechanism of Action
The primary mechanism of action of 4-(Acridin-9-yloxy)aniline involves DNA intercalation. The compound inserts itself between DNA base pairs, disrupting the normal function of DNA and inhibiting enzymes such as topoisomerase. This leads to the inhibition of DNA replication and transcription, making it a potential anticancer agent .
Comparison with Similar Compounds
Acridine: The parent compound, known for its wide range of applications in medicinal chemistry and material science.
9-Aminoacridine: Another derivative with potent DNA intercalating properties and anticancer activity.
Quinacrine: A well-known acridine derivative used as an antimalarial and anticancer agent
Uniqueness: 4-(Acridin-9-yloxy)aniline is unique due to its specific substitution pattern, which enhances its ability to intercalate into DNA and disrupt biological processes. This makes it a valuable compound for research in medicinal chemistry and drug development .
Properties
CAS No. |
2148-15-4 |
|---|---|
Molecular Formula |
C19H14N2O |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
4-acridin-9-yloxyaniline |
InChI |
InChI=1S/C19H14N2O/c20-13-9-11-14(12-10-13)22-19-15-5-1-3-7-17(15)21-18-8-4-2-6-16(18)19/h1-12H,20H2 |
InChI Key |
KQCMXEANQIMOOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)OC4=CC=C(C=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


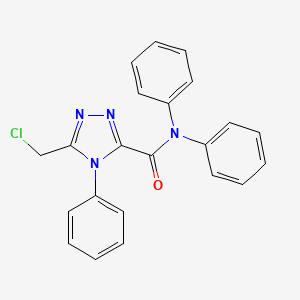
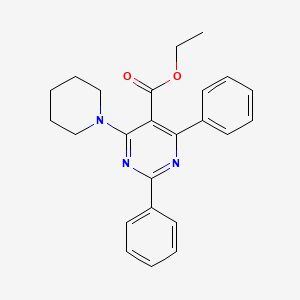
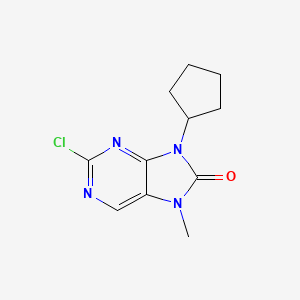
![6-[(4-Fluorobenzyl)sulfanyl]-9-phenyl-9h-purine](/img/structure/B15217799.png)
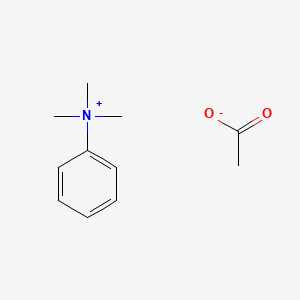
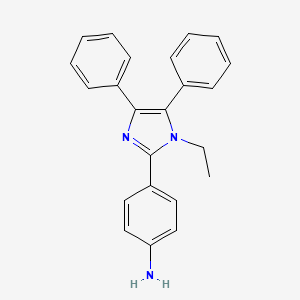
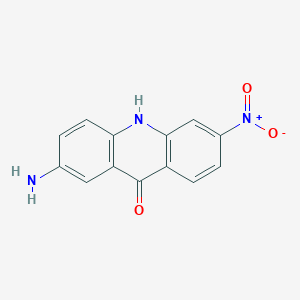
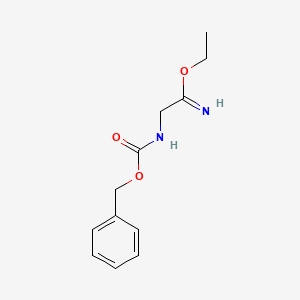
![[(1-Methyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B15217827.png)
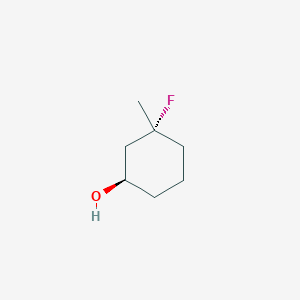
![7,8-Dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B15217836.png)
![2-{[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]amino}-2-oxoethyl acetate](/img/structure/B15217838.png)
